3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one
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Overview
Description
3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a thiazole ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the heptylphenyl group. The final step involves the addition of the hydroxy group to the propanone backbone. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-2-yl)-1,3-thiazol-5-yl]propan-1-one
- 3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]propan-1-one
Uniqueness
3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and biological activity
Properties
IUPAC Name |
3-(4-heptylphenyl)-3-hydroxy-1-(2-pyridin-3-yl-1,3-thiazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-2-3-4-5-6-8-18-10-12-19(13-11-18)21(27)15-22(28)23-17-26-24(29-23)20-9-7-14-25-16-20/h7,9-14,16-17,21,27H,2-6,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVFINLOBTKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(CC(=O)C2=CN=C(S2)C3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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